N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a nicotinoyl group, and a trifluoromethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of this compound is the c-KIT kinase , a validated drug discovery target for gastrointestinal stromal tumors (GISTs) . The c-KIT kinase plays a crucial role in cell signaling pathways, and its dysregulation can lead to the development of GISTs .
Mode of Action
This compound acts as a selective c-KIT inhibitor . It binds to the c-KIT kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates .
Biochemical Pathways
By inhibiting the c-KIT kinase, this compound affects the c-KIT-mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation. The inhibition of these pathways can lead to apoptosis (programmed cell death) and cell cycle arrest .
Pharmacokinetics
The compound has shown acceptable bioavailability (36%) , which means it can be effectively absorbed and utilized by the body. The bioavailability of a drug can significantly impact its therapeutic efficacy, as it determines the extent and rate at which the active drug reaches its site of action.
Result of Action
The compound’s action on the c-KIT kinase leads to effective antiproliferative efficacy against GISTs cell lines . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth of the tumor cells . In preclinical evaluations, it has been shown to effectively suppress tumor growth in a GIST-T1 cell inoculated xenograft model without apparent toxicity .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The nicotinoyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the trifluoromethoxyphenyl group via a coupling reaction. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents like oxalyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)urea
- N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)carbamate
Uniqueness
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O4/c22-21(23,24)32-17-5-3-16(4-6-17)27-19(30)18(29)26-12-14-7-10-28(11-8-14)20(31)15-2-1-9-25-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXAUNHVSQDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.